Physicochemical Profiling and Synthetic Methodology of N-(2-methoxyphenyl)-2-phenylpropanamide
Physicochemical Profiling and Synthetic Methodology of N-(2-methoxyphenyl)-2-phenylpropanamide
Executive Summary & Structural Identity
N-(2-methoxyphenyl)-2-phenylpropanamide (CAS: 155513-45-4) is a highly versatile monosubstituted aryl carboxamide. Structurally, it consists of a 2-phenylpropanoyl core linked via an amide bond to an ortho-anisidine (2-methoxyaniline) moiety. In modern drug discovery and materials science, such homologated carboxamides serve as critical pharmacophores and functional linkages.
Traditionally, synthesizing such amides requires the preparation of highly reactive and often unstable carboxylic acid derivatives (e.g., acid chlorides or anhydrides). However, advanced catalytic methodologies now allow for the direct one-carbon homologation of readily available ketones to achieve this exact scaffold . This whitepaper provides a comprehensive analysis of the molecule's physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) implications, and a self-validating experimental protocol for its synthesis.
Physicochemical Properties & ADME Implications
Understanding the physicochemical profile of N-(2-methoxyphenyl)-2-phenylpropanamide is essential for predicting its behavior in biological systems and optimizing downstream formulation. The data summarized below demonstrates strict adherence to Lipinski’s Rule of 5 , indicating exceptional drug-like properties.
Table 1: Core Physicochemical Properties
| Property | Value | Pharmacokinetic / Structural Implication |
| Chemical Formula | C16H17NO2 | Establishes the structural baseline. |
| Molecular Weight | 255.32 g/mol | < 500 Da; highly favorable for passive oral absorption. |
| LogP (Predicted) | ~3.8 | Optimal lipophilicity for cell membrane permeation without excessive hydrophobic trapping. |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | < 90 Ų; strongly predictive of high Blood-Brain Barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (Amide NH) | Minimizes desolvation energy penalties during receptor binding. |
| H-Bond Acceptors | 2 (C=O, Methoxy -O-) | Ensures sufficient aqueous solubility while maintaining high lipophilicity. |
| Rotatable Bonds | 5 | < 10; provides favorable conformational stability, reducing entropic loss upon target binding. |
Causality in Drug Design: The specific inclusion of the ortho-methoxy group serves a dual purpose. Sterically, it restricts the rotation of the N-aryl bond, locking the molecule into a preferred conformation that often enhances target specificity. Electronically, the methoxy oxygen acts as an additional hydrogen bond acceptor, fine-tuning the LogP to ~3.8, which is the "sweet spot" for balancing aqueous solubility and lipid membrane permeability.
Mechanistic Pathways: Palladium-Catalyzed Amidation-Hydrolysis
The most efficient route to synthesize N-(2-methoxyphenyl)-2-phenylpropanamide bypasses traditional peptide coupling. Instead, it utilizes a Palladium-catalyzed amidation-hydrolysis reaction starting from a ketone-derived gem-dihaloolefin .
Acetophenone is first converted to 1,1-dibromo-2-phenylprop-1-ene. This intermediate is then subjected to a Pd-catalyzed cross-coupling with o-anisidine.
Mechanistic Causality:
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Oxidative Addition: The Pd(0) active catalyst inserts into one of the C-Br bonds of the gem-dibromoolefin.
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Amine Coordination & Reductive Elimination: The o-anisidine coordinates to the Pd(II) complex. The use of the bidentate ligand Xantphos is critical here; its wide bite angle (~111°) forces the intermediate into a cis-geometry, drastically accelerating reductive elimination and preventing unwanted off-target β-hydride elimination.
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In Situ Hydrolysis: The resulting highly reactive ketenimine intermediate is immediately trapped by water (provided by the aqueous dioxane solvent) to yield the stable N-(2-methoxyphenyl)-2-phenylpropanamide.
Experimental Workflow: A Self-Validating Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It integrates mandatory In-Process Controls (IPCs) to verify the success of each phase before proceeding, eliminating downstream failures.
Phase 1: Precursor Synthesis (Ramirez Olefination)
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Step 1.1: In a flame-dried flask under Argon, dissolve acetophenone (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous dichloromethane (DCM).
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Step 1.2: Slowly add triphenylphosphine (PPh₃, 3.0 equiv) at 0°C.
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Causality: PPh₃ acts as both the reductant and the oxygen acceptor, driving the formation of the gem-dibromoolefin (1,1-dibromo-2-phenylprop-1-ene).
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IPC Validation 1: Perform GC-MS analysis. The process may only advance to Phase 2 when the acetophenone peak is <1% and the dibromoolefin mass (m/z ~276 for the ⁷⁹Br/⁸¹Br isotope pattern) is confirmed.
Phase 2: Catalytic System Assembly & Amidation
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Step 2.1: In a Schlenk tube, combine 1,1-dibromo-2-phenylprop-1-ene (1.0 equiv), o-anisidine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.5 equiv).
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Step 2.2: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Causality: The specific 4:1 ratio is non-negotiable. Dioxane ensures the homogeneous solubilization of the organic substrates, while the 20% water fraction acts as the strictly required nucleophilic oxygen source for the final hydrolysis step. Cs₂CO₃ is chosen over stronger bases (like KOtBu) because it effectively neutralizes the generated HBr without hydrolyzing the final amide product.
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Step 2.3: Heat the reaction mixture to 100°C for 12 hours.
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IPC Validation 2: Monitor via HPLC-UV (254 nm). The reaction is complete when the dibromoolefin peak is entirely consumed.
Phase 3: Isolation and Final Validation
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Step 3.1: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine to remove residual salts and dioxane. Dry the organic layer over anhydrous Na₂SO₄.
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Step 3.2: Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.
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Final Validation: Confirm the structure of N-(2-methoxyphenyl)-2-phenylpropanamide via ¹H NMR (look for the characteristic chiral -CH(CH₃)- quartet/doublet splitting pattern and the sharp methoxy singlet at ~3.8 ppm) and LC-MS (m/z [M+H]⁺ 256.1).
Figure 2: Self-validating experimental workflow with integrated in-process controls.
Conclusion
N-(2-methoxyphenyl)-2-phenylpropanamide is a highly lipophilic, low-polar-surface-area amide that exhibits exceptional theoretical membrane permeability. By employing a Palladium-catalyzed amidation-hydrolysis methodology, researchers can bypass the instability of acid chlorides, synthesizing this compound directly from stable ketone precursors in a highly controlled, self-validating workflow.
References
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Ye, W., Mo, J., Zhao, T., & Xu, B. (2009). Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones. Chemical Communications, (22), 3246-3248. URL:[Link][1]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]
